molecular formula C17H13ClFN3O3 B2414593 Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396850-93-3

Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2414593
CAS No.: 1396850-93-3
M. Wt: 361.76
InChI Key: DOGWDDCQFGEHBQ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core substituted with an ethyl ester group, a 2-chloro-6-fluorobenzamido group, and a carboxylate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

The synthesis of Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both chlorine and fluorine substituents, which can significantly impact its chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O3/c1-2-25-17(24)11-9-20-22-7-6-10(8-14(11)22)21-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGWDDCQFGEHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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